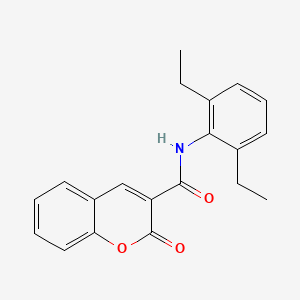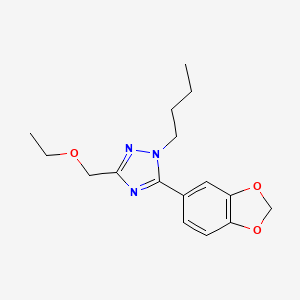![molecular formula C21H17N3O B5687732 N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzamide moiety. The presence of the 4-methylphenyl group further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Formation of Benzamide Moiety: The final step involves the acylation of the benzimidazole derivative with benzoyl chloride under controlled conditions to form the benzamide moiety.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction kinetics and the reduction of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can be compared with other similar compounds such as:
N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but lacks the benzimidazole ring, resulting in different chemical properties.
N-(4-Methylphenyl)benzamide: Lacks the benzimidazole ring and has different reactivity and applications.
Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-7-10-18(11-8-15)24-14-22-19-13-17(9-12-20(19)24)23-21(25)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCFKBQOGWKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
![(5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5687690.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)

![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)
